![molecular formula C16H19NO3 B4446393 N-[3-(2-ethoxyphenyl)propyl]-2-furamide](/img/structure/B4446393.png)
N-[3-(2-ethoxyphenyl)propyl]-2-furamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]-2-furamide, also known as NEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NEPP is a furan-based compound that has been synthesized through a specific method, and its mechanism of action has been studied in detail.
Scientific Research Applications
N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been shown to modulate the activity of certain ion channels in the brain, leading to its potential use as a therapeutic agent for neurological disorders. In pharmacology, N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been studied for its potential use as a lead compound for the development of new drugs. In medicinal chemistry, N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Mechanism of Action
N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been shown to modulate the activity of certain ion channels, including the TRPV1 and TRPA1 channels. These channels are involved in the sensation of pain and inflammation. N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been shown to block the activity of these channels, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity on ion channels, N-[3-(2-ethoxyphenyl)propyl]-2-furamide has been shown to inhibit the activity of certain enzymes, including COX-2 and 5-LOX. These enzymes are involved in the production of inflammatory mediators, and their inhibition by N-[3-(2-ethoxyphenyl)propyl]-2-furamide leads to a reduction in inflammation. N-[3-(2-ethoxyphenyl)propyl]-2-furamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[3-(2-ethoxyphenyl)propyl]-2-furamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of specific ion channels and enzymes. However, N-[3-(2-ethoxyphenyl)propyl]-2-furamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[3-(2-ethoxyphenyl)propyl]-2-furamide. One potential area of research is the development of new compounds based on N-[3-(2-ethoxyphenyl)propyl]-2-furamide that have improved solubility and reduced toxicity. Another area of research is the identification of other ion channels and enzymes that are modulated by N-[3-(2-ethoxyphenyl)propyl]-2-furamide, which may lead to the development of new therapeutic agents for a variety of diseases. Finally, the potential use of N-[3-(2-ethoxyphenyl)propyl]-2-furamide as a lead compound for the development of new drugs should be further explored.
properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-19-14-9-4-3-7-13(14)8-5-11-17-16(18)15-10-6-12-20-15/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHOGXFWNPWEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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